molecular formula C28H29N3O4 B2978882 N-(2,5-dimethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 894560-58-8

N-(2,5-dimethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2978882
CAS RN: 894560-58-8
M. Wt: 471.557
InChI Key: LCCYXSXVKMODPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on similar compounds has focused on understanding their structural characteristics and how these relate to their physical and chemical properties. For example, a study by Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing how interactions with different acids can lead to the formation of gels or crystalline solids, which could have implications for material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Reactions

Synthetic routes and chemical reactions of similar compounds are also a key area of research. For instance, Wenpeng et al. (2014) described a new and practical synthetic route for an N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, which could offer insights into synthesizing complex molecules like the one , potentially useful in medicinal chemistry (Ma Wenpeng et al., 2014).

Biological Activities

Studies on compounds with structural similarities often investigate their biological activities, which can inform pharmacological applications. For example, the synthesis and evaluation of pyridine derivatives for their insecticidal activity by Bakhite et al. (2014) demonstrate the potential of such compounds in developing new pesticides or bioactive molecules (Bakhite et al., 2014).

Therapeutic Applications

Compounds similar to "N-(2,5-dimethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide" are often studied for their therapeutic potential. A study by Ghosh et al. (2008) on a novel anilidoquinoline derivative highlighted its significant antiviral and antiapoptotic effects in vitro, suggesting potential applications in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-18-5-6-19(2)25(13-18)30-27(32)17-31-26-15-24(35-4)10-7-20(26)14-21(28(31)33)16-29-22-8-11-23(34-3)12-9-22/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCYXSXVKMODPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

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